An In-depth Technical Guide to Methyl 4-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Methyl 4-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4-chloro-1H-indazole-3-carboxylate, a halogenated indazole derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, this document outlines a plausible and scientifically grounded synthetic pathway, predicts its physicochemical properties, and explores its potential biological activities based on the well-established pharmacology of the indazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indazole-based compounds.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] Indazole derivatives are known to exhibit potent pharmacological effects, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities.[1][2][3] The structural similarity of indazole to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering unique physicochemical properties.[1] The introduction of a chloro-substituent at the 4-position and a methyl carboxylate at the 3-position of the indazole ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making methyl 4-chloro-1H-indazole-3-carboxylate a compelling target for synthesis and biological evaluation.
Proposed Synthesis of Methyl 4-chloro-1H-indazole-3-carboxylate
The synthesis of methyl 4-chloro-1H-indazole-3-carboxylate can be logically approached in a three-step sequence starting from commercially available precursors. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for Methyl 4-chloro-1H-indazole-3-carboxylate.
Step 1: Synthesis of 4-Chloro-1H-indazole
The initial step involves the synthesis of the key intermediate, 4-chloro-1H-indazole, from 2-methyl-3-chloroaniline. This transformation can be achieved through a diazotization and subsequent intramolecular cyclization.
Experimental Protocol:
-
In a suitable round-bottomed flask, dissolve 2-methyl-3-chloroaniline in a mixture of chloroform and potassium acetate.[4]
-
Cool the reaction mixture to 0 °C with constant stirring.[4]
-
Slowly add acetic anhydride to the cooled mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[4]
-
Heat the mixture to 60 °C and add isopentyl nitrite.[4]
-
Maintain the reaction at 60 °C and stir overnight.[4]
-
Upon completion, quench the reaction with water and tetrahydrofuran (THF).[4]
-
Cool the mixture to 0 °C and add lithium hydroxide (LiOH) to facilitate the final cyclization and deacetylation, stirring for an additional 3 hours.[4]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[4]
Step 2: Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid
The introduction of a carboxylic acid group at the C3 position of the indazole ring is a critical step. While direct C3-functionalization of indazoles can be challenging due to the reactivity of the N1 and N2 positions, a directed carboxylation can be achieved.[5][6]
Experimental Protocol:
-
Protect the N1 position of 4-chloro-1H-indazole using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to direct the subsequent reaction to the C3 position.
-
Dissolve the N1-protected 4-chloro-1H-indazole in an anhydrous aprotic solvent like THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as n-butyllithium, to deprotonate the C3 position.
-
Quench the resulting lithiated species with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature and then acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Remove the N1-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Extract the product into an organic solvent, dry, and concentrate to yield 4-chloro-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of Methyl 4-chloro-1H-indazole-3-carboxylate
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation.[7][8]
Experimental Protocol:
-
Suspend 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8]
-
Reflux the mixture for several hours (typically 1-10 hours) to drive the equilibrium towards the ester product.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extract the methyl 4-chloro-1H-indazole-3-carboxylate into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final compound.
Physicochemical Properties (Predicted)
The exact physicochemical properties of methyl 4-chloro-1H-indazole-3-carboxylate are not experimentally determined. However, we can predict these properties based on its structure and by comparison with similar known compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| pKa | The indazole NH is weakly acidic. |
Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The unique substitution pattern of methyl 4-chloro-1H-indazole-3-carboxylate suggests its potential utility in several areas of drug discovery.
Caption: Potential therapeutic applications of Methyl 4-chloro-1H-indazole-3-carboxylate.
-
Anticancer Agents: Numerous indazole derivatives have demonstrated potent anticancer activity.[3] The 4-chloro substitution can enhance binding affinity to target proteins and improve metabolic stability, making this compound a candidate for screening against various cancer cell lines.
-
Anti-inflammatory Drugs: The indazole nucleus is present in several compounds with anti-inflammatory properties.[2] This derivative could be investigated for its ability to modulate inflammatory pathways.
-
Antifungal Agents: Halogenated heterocyclic compounds often exhibit antimicrobial activity. Recent studies have shown that 4-chloro-1H-indazole derivatives possess promising antifungal properties against pathogens like Candida albicans.[9]
-
Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this molecule could confer selectivity for particular kinases involved in cell signaling pathways.
-
G-Protein Coupled Receptor (GPCR) Modulators: Indazole derivatives have been explored as modulators of various GPCRs, which are important drug targets for a wide range of diseases.
Characterization and Analytical Methods
For researchers who successfully synthesize this compound, a full characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the structure and confirming the positions of the substituents on the indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups, such as the N-H stretch of the indazole, the C=O stretch of the ester, and the C-Cl stretch.
-
Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for monitoring reaction progress and assessing the purity of the final product.
Safety and Handling
As with any novel chemical compound, methyl 4-chloro-1H-indazole-3-carboxylate should be handled with care in a well-ventilated laboratory fume hood.[10][11] Halogenated organic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]
-
Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-chloro-1H-indazole-3-carboxylate represents a promising, yet underexplored, molecule for drug discovery and development. While direct experimental data and a registered CAS number are currently unavailable, this in-depth technical guide provides a robust, scientifically-backed framework for its synthesis, predicted properties, and potential applications. By leveraging established synthetic methodologies and the known biological significance of the indazole scaffold, researchers are well-equipped to synthesize this novel compound and investigate its therapeutic potential. The information presented herein is intended to catalyze further research into this and other substituted indazole derivatives, ultimately contributing to the advancement of medicinal chemistry.
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